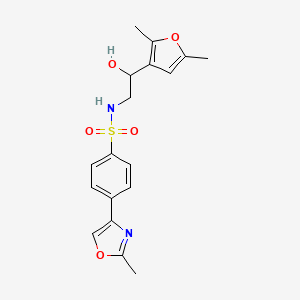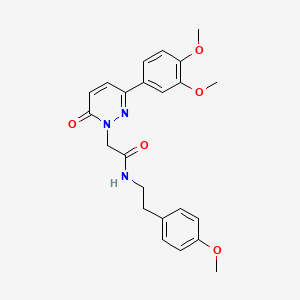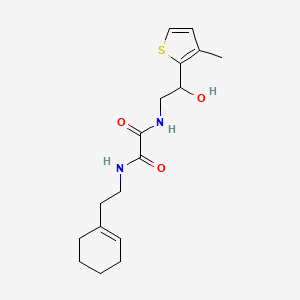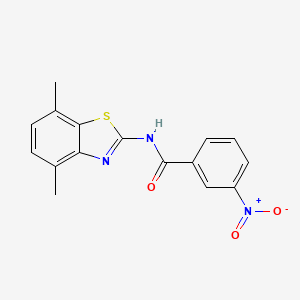
3-(2-fluorobenzyl)-7-(3-(4-isopropoxyphenyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-fluorobenzyl)-7-(3-(4-isopropoxyphenyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C26H21FN4O4 and its molecular weight is 472.476. The purity is usually 95%.
BenchChem offers high-quality 3-(2-fluorobenzyl)-7-(3-(4-isopropoxyphenyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(2-fluorobenzyl)-7-(3-(4-isopropoxyphenyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Facile Synthesis and Derivative Formation
Research has demonstrated methods for synthesizing quinazoline derivatives, starting from basic components such as fluorobenzoic acid. A key step involves the formation of the quinazolinedione ring through intramolecular nucleophilic displacement, further leading to the incorporation of various functional groups to create a wide array of derivatives. This process is crucial for developing novel compounds with potential applications in medicinal chemistry and material science (Tran et al., 2005).
Biological Activity and Natural Product Analogs
The synthesis of 1,2,4-oxadiazole derivatives has been explored due to their biological significance. For instance, novel bioactive compounds bearing the 1,2,4-oxadiazole moiety have been synthesized and tested for antitumor activity, showcasing the importance of these structures in developing potential therapeutic agents (Maftei et al., 2013).
Antiproliferative Properties
The synthesis and evaluation of fluorine-containing derivatives have revealed substances with marked antiproliferative activity against certain cancer cell lines. The mechanism of action may involve inducing apoptosis and impairing the regular cell cycle, highlighting the potential of these compounds in cancer therapy (Khlebnikova et al., 2020).
Herbicidal Applications
Research into triketone-containing quinazoline-2,4-dione derivatives has opened new avenues in agricultural chemistry. These compounds exhibit significant herbicidal activity against a broad spectrum of weeds, offering a potential for the development of new herbicides with excellent crop selectivity (Wang et al., 2014).
Microbial Resistance Mechanisms
The study of quinazolinediones and their fluoroquinolone-like properties has provided insights into bacterial resistance mechanisms, especially in mycobacteria. These compounds offer a framework for developing new antibacterial agents capable of overcoming existing resistance pathways (Malik et al., 2011).
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '3-(2-fluorobenzyl)-7-(3-(4-isopropoxyphenyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione' involves the synthesis of two key intermediates, which are then coupled to form the final product. The first intermediate is 3-(2-fluorobenzyl)quinazoline-2,4(1H,3H)-dione, which is synthesized from 2-fluorobenzylamine and 2,4(1H,3H)-quinazolinedione. The second intermediate is 7-(3-(4-isopropoxyphenyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione, which is synthesized from 4-isopropoxybenzohydrazide and 2,4(1H,3H)-quinazolinedione. These two intermediates are then coupled using a palladium-catalyzed cross-coupling reaction to form the final product.", "Starting Materials": [ "2-fluorobenzylamine", "2,4(1H,3H)-quinazolinedione", "4-isopropoxybenzohydrazide", "palladium catalyst", "base", "solvents" ], "Reaction": [ "Synthesis of 3-(2-fluorobenzyl)quinazoline-2,4(1H,3H)-dione:", "- React 2-fluorobenzylamine with 2,4(1H,3H)-quinazolinedione in the presence of a base and a solvent to form 3-(2-fluorobenzyl)quinazoline-2,4(1H,3H)-dione.", "Synthesis of 7-(3-(4-isopropoxyphenyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione:", "- React 4-isopropoxybenzohydrazide with 2,4(1H,3H)-quinazolinedione in the presence of a base and a solvent to form 7-(4-isopropoxyphenyl)-1,2,4-oxadiazolo[5,4-d]pyrimidin-5-amine.", "- React 7-(4-isopropoxyphenyl)-1,2,4-oxadiazolo[5,4-d]pyrimidin-5-amine with a coupling agent and a solvent to form 7-(4-isopropoxyphenyl)-1,2,4-oxadiazol-5-ylamine.", "- React 7-(4-isopropoxyphenyl)-1,2,4-oxadiazol-5-ylamine with 2,4(1H,3H)-quinazolinedione in the presence of a base and a solvent to form 7-(3-(4-isopropoxyphenyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione.", "Coupling of intermediates:", "- React 3-(2-fluorobenzyl)quinazoline-2,4(1H,3H)-dione and 7-(3-(4-isopropoxyphenyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione with a palladium catalyst and a solvent in the presence of a base to form the final product, 3-(2-fluorobenzyl)-7-(3-(4-isopropoxyphenyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione." ] } | |
CAS番号 |
1206985-27-4 |
製品名 |
3-(2-fluorobenzyl)-7-(3-(4-isopropoxyphenyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione |
分子式 |
C26H21FN4O4 |
分子量 |
472.476 |
IUPAC名 |
3-[(2-fluorophenyl)methyl]-7-[3-(4-propan-2-yloxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-quinazoline-2,4-dione |
InChI |
InChI=1S/C26H21FN4O4/c1-15(2)34-19-10-7-16(8-11-19)23-29-24(35-30-23)17-9-12-20-22(13-17)28-26(33)31(25(20)32)14-18-5-3-4-6-21(18)27/h3-13,15H,14H2,1-2H3,(H,28,33) |
InChIキー |
ZEICFHUSFBFIJU-UHFFFAOYSA-N |
SMILES |
CC(C)OC1=CC=C(C=C1)C2=NOC(=N2)C3=CC4=C(C=C3)C(=O)N(C(=O)N4)CC5=CC=CC=C5F |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![N,4,5-trimethyl-2-[(4-phenylbenzoyl)amino]thiophene-3-carboxamide](/img/structure/B2777079.png)




![3-[(4-Fluoro-3-nitrophenyl)amino]cyclohex-2-en-1-one](/img/structure/B2777085.png)
![1-Phenyl-3-oxabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B2777086.png)
![8-Methyl-1,4-dioxaspiro[4.5]decan-8-amine hydrochloride](/img/structure/B2777088.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-(2-(4-methoxyphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)acetamide](/img/structure/B2777090.png)
![1-(3,4-dichlorophenyl)-8-ethoxy-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2777091.png)
![3-(2-Chlorophenyl)-5-{1-[(2-chlorophenyl)sulfonyl]-2-pyrrolidinyl}-1,2,4-oxadiazole](/img/structure/B2777094.png)
![N-(1-cyano-1,2-dimethylpropyl)-2-{[1-propyl-6-(trifluoromethyl)-1H-1,3-benzodiazol-2-yl]sulfanyl}acetamide](/img/structure/B2777095.png)